Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
This compound possesses a molecular formula of C₁₁H₇NO₂S with a molecular weight of 217.24 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name is methyl 4-cyano-1-benzothiophene-2-carboxylate, reflecting its substitution pattern on the benzo[b]thiophene core structure. The Chemical Abstracts Service registry number 861218-72-6 uniquely identifies this compound in chemical databases.
The molecular architecture consists of a benzo[b]thiophene backbone with two distinct functional group substitutions. The cyano group (-CN) is positioned at the 4-position of the benzene ring, while the methyl carboxylate group (-COOCH₃) occupies the 2-position of the thiophene ring. This specific substitution pattern creates a molecule with defined geometric constraints and electronic distribution characteristics.
The benzo[b]thiophene core structure exhibits planarity due to the aromatic conjugation extending across both rings. The fusion of the benzene and thiophene rings creates a rigid framework that influences the overall molecular geometry. The cyano group at position 4 introduces electron-withdrawing characteristics, while the methyl ester group provides both steric and electronic effects that modify the compound's properties compared to unsubstituted benzo[b]thiophene derivatives.
Crystallographic analysis of related benzo[b]thiophene compounds has demonstrated that these structures typically adopt planar conformations with specific intermolecular interactions. The presence of the cyano group in this compound introduces additional possibilities for hydrogen bonding and dipole-dipole interactions in the solid state. The methyl carboxylate group can participate in weak intermolecular contacts through its carbonyl oxygen atoms, contributing to crystal packing arrangements.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound relies on comprehensive nuclear magnetic resonance, infrared, and mass spectrometry analyses. While specific spectroscopic data for the 4-cyano derivative are limited in the available literature, comparative analysis with closely related benzo[b]thiophene derivatives provides valuable insights into expected spectroscopic signatures.
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for benzo[b]thiophene compounds. Related derivatives such as methyl benzo[b]thiophene-2-carboxylate show distinct aromatic proton signals in the 7.4-8.2 parts per million region. The presence of the cyano group in the 4-position would be expected to influence the chemical shifts of neighboring aromatic protons through its electron-withdrawing effects. The methyl ester group typically appears as a singlet around 3.9 parts per million in the proton nuclear magnetic resonance spectrum.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbonyl carbon signals. For benzo[b]thiophene-2-carboxylate derivatives, the ester carbonyl carbon typically resonates around 162-163 parts per million. The cyano carbon would appear in the characteristic nitrile region around 117-120 parts per million, providing definitive confirmation of the cyano group presence.
| Spectroscopic Technique | Expected Characteristics | Typical Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.4-8.2 ppm |
| ¹H Nuclear Magnetic Resonance | Methyl ester | ~3.9 ppm |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | 162-163 ppm |
| ¹³C Nuclear Magnetic Resonance | Cyano carbon | 117-120 ppm |
| Infrared Spectroscopy | Cyano stretch | 2220-2230 cm⁻¹ |
| Infrared Spectroscopy | Ester carbonyl | 1720-1740 cm⁻¹ |
Infrared spectroscopy provides characteristic absorption bands for functional group identification. The cyano group exhibits a strong, sharp absorption band in the 2220-2230 wavenumber region, which serves as a diagnostic feature for confirming the presence of the nitrile functionality. The methyl ester carbonyl group displays a characteristic absorption around 1720-1740 wavenumbers, typical of aromatic ester compounds. Additional aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, consistent with the benzo[b]thiophene aromatic system.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methoxy group (31 mass units) and loss of the entire methyl carboxylate group (59 mass units), providing structural confirmation through predictable fragmentation pathways.
Comparative Analysis with Benzo[b]thiophene Derivatives
Comparative structural analysis of this compound with other benzo[b]thiophene derivatives reveals important structure-property relationships. The substitution pattern significantly influences both physical properties and spectroscopic characteristics compared to simpler derivatives.
Methyl benzo[b]thiophene-2-carboxylate, lacking the 4-cyano substitution, serves as a fundamental comparison compound. This parent ester has a molecular weight of 192.23 grams per mole, which is 25 mass units less than the cyano derivative, directly reflecting the additional carbon and nitrogen atoms. The spectroscopic properties show systematic shifts due to the electron-withdrawing nature of the cyano group.
Halogenated derivatives provide additional comparative insights. Methyl 4-chlorobenzo[b]thiophene-2-carboxylate exhibits similar electronic effects due to the electron-withdrawing chlorine substituent. However, the cyano group's stronger electron-withdrawing character and linear geometry create distinct differences in molecular properties. Methyl 5-bromobenzo[b]thiophene-2-carboxylate and methyl 6-chlorobenzo[b]thiophene-2-carboxylate demonstrate positional isomer effects, showing how substitution position influences overall molecular characteristics.
| Compound | Molecular Weight | Substituent Effects | Key Differences |
|---|---|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | 192.23 g/mol | Unsubstituted | Baseline comparison |
| This compound | 217.24 g/mol | Strong electron-withdrawing | Enhanced electrophilic character |
| Methyl 4-chlorobenzo[b]thiophene-2-carboxylate | 226.68 g/mol | Moderate electron-withdrawing | Less electronegative than cyano |
| Methyl 4-aminobenzo[b]thiophene-2-carboxylate | 207.25 g/mol | Electron-donating | Opposite electronic effects |
The electron-withdrawing cyano group significantly influences the electronic properties of the benzo[b]thiophene system. Compared to electron-donating substituents like the amino group in methyl 4-aminobenzo[b]thiophene-2-carboxylate (molecular weight 207.25 grams per mole), the cyano derivative exhibits enhanced electrophilic character. This electronic modification affects both chemical reactivity and spectroscopic properties, particularly in nuclear magnetic resonance chemical shifts and infrared absorption frequencies.
Structural rigidity analysis reveals that the cyano group's linear geometry contributes to overall molecular planarity more effectively than bulkier substituents. Comparison with methyl 4-phenylbenzo[b]thiophene-2-carboxylate (molecular weight 268.3 grams per mole) demonstrates how larger substituents can introduce steric effects that influence molecular conformation. The cyano group's minimal steric requirements allow for optimal π-system conjugation throughout the molecular framework.
The comparative analysis extends to crystallographic properties, where intermolecular interactions vary significantly based on substituent characteristics. While halogenated derivatives participate in halogen bonding interactions, the cyano-substituted compound can engage in dipole-dipole interactions and potentially act as a hydrogen bond acceptor through its nitrogen atom. These intermolecular forces influence solid-state packing arrangements and physical properties such as melting point and solubility characteristics.
Properties
IUPAC Name |
methyl 4-cyano-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNBUSAFGFVOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its functional groups, including the cyanobenzo[b]thiophene and carboxylate moieties.
Biochemical Analysis
Biochemical Properties
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of Na+/H+ Exchanger Isoform-1 Inhibitor (N379813). This compound interacts with enzymes and proteins involved in pH regulation, such as the Na+/H+ exchanger, which is crucial for maintaining cellular pH homeostasis. The interaction between this compound and these biomolecules is essential for its cardioprotective effects.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the Na+/H+ exchanger. This inhibition leads to a decrease in intracellular pH, which can impact cell function and viability. The compound’s effects on cellular processes make it a valuable tool for studying pH regulation and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Na+/H+ exchanger. By binding to this enzyme, the compound inhibits its activity, leading to a reduction in pH recovery after acidosis. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Degradation over time can lead to a decrease in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the Na+/H+ exchanger without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to pH regulation and cellular homeostasis. It interacts with enzymes and cofactors that regulate the Na+/H+ exchanger, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in maintaining cellular function and stability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₁H₈N₂O₂S
Molecular Weight : 232.26 g/mol
Structural Features : The compound features a benzo[b]thiophene core with a cyanide and a carboxylate functional group, which are crucial for its biological activity.
Research indicates that this compound interacts with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in critical pathways, such as N-myristoyltransferase (NMT), which is essential for the survival of certain parasites like Plasmodium falciparum .
- Antimicrobial Properties : Substituted benzo[b]thiophenes, including this compound, exhibit significant activity against drug-resistant bacterial strains .
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial | Effective against various bacterial strains, including resistant ones. |
| Antiparasitic | Inhibits NMT in Plasmodium species, showing promise as a treatment for malaria. |
| Cytotoxicity | Evaluated against human cancer cell lines, demonstrating selective toxicity towards cancer cells. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of benzo[b]thiophenes possess significant antimicrobial properties. This compound was specifically noted for its effectiveness against Staphylococcus aureus and Escherichia coli, including strains resistant to conventional antibiotics .
- Antiparasitic Efficacy : In vivo studies have shown that compounds targeting NMT can lead to rapid cell death in malaria parasites. This compound was evaluated alongside other inhibitors and displayed comparable efficacy to established antimalarial drugs .
- Cytotoxicity Assessment : The compound was tested on HepG2 human liver cancer cells, revealing a dose-dependent cytotoxic effect that suggests its potential as an anticancer agent. The selectivity index indicates that it may be less toxic to normal cells compared to cancerous ones .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.
- Clinical Trials : Further evaluation in preclinical and clinical settings to establish safety and efficacy profiles.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes, including methyl 4-cyanobenzo[b]thiophene-2-carboxylate, exhibit notable activity against drug-resistant bacterial strains. This suggests potential therapeutic applications in combating infections that are resistant to conventional antibiotics.
Anti-Cancer Properties
Compounds with similar structures have shown promise in anti-cancer research. Studies have demonstrated that certain benzo[b]thiophene derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . this compound may serve as a precursor for synthesizing novel anti-cancer agents.
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it an essential component in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Synthesis of Thiophene Derivatives
The compound can be used to synthesize other thiophene derivatives through reactions such as nucleophilic substitutions and cyclizations. This versatility enhances its utility in developing new materials with tailored properties .
Materials Science
Organic Electronics
Due to its electronic properties, this compound is explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for use in electronic devices .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into its use as a monomer or additive in polymer synthesis is ongoing, with promising results indicating improved performance characteristics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Substituent Variations
The benzo[b]thiophene scaffold is highly modifiable, with substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Note: Molecular weights marked with () are estimated based on molecular formulas.*
2.4 Structural and Crystallographic Insights
- X-ray Crystallography: The fluoro-sulfonyl analog () adopts a planar conformation with intermolecular C-H···O interactions stabilizing the crystal lattice. The cyano group in the target compound may similarly influence packing via dipole-dipole interactions .
2.5 Physicochemical Properties
- Thermal Stability : Electron-withdrawing groups (e.g., -CN, -F) generally increase thermal stability, as seen in the fluoro-sulfonyl analog’s robust crystal structure .
Preparation Methods
Cyclization and Functionalization Approach
One common approach starts with substituted thiophene derivatives which undergo cyclization to form the benzo[b]thiophene nucleus, followed by selective functionalization.
- Step 1: Reaction of substituted benzaldehydes with ethyl thioglycolate in the presence of base (e.g., triethylamine) under anhydrous conditions to form ethyl benzo[b]thiophene-2-carboxylates.
- Step 2: Halogenation at the 4-position to introduce a leaving group (e.g., bromine).
- Step 3: Cyanation via palladium-catalyzed cross-coupling reactions (e.g., Rosenmund–von Braun reaction or Pd-catalyzed cyanation) replacing the halogen with a cyano group.
- Step 4: Transesterification or direct methylation to obtain the methyl ester.
This method is adapted from procedures reported for related benzo[b]thiophene derivatives and involves careful control of reaction conditions such as temperature, solvent, and atmosphere (usually inert nitrogen) to ensure regioselectivity and yield optimization.
Direct Cyanation of Methyl Benzo[b]thiophene-2-carboxylate
An alternative method involves direct cyanation of methyl benzo[b]thiophene-2-carboxylate derivatives:
- Starting from methyl benzo[b]thiophene-2-carboxylate, selective bromination at the 4-position is performed using brominating agents under acidic conditions (e.g., sulfuric acid at 65°C).
- The resulting 4-bromo derivative is then subjected to nucleophilic substitution with a cyanide source (e.g., copper(I) cyanide) to yield this compound.
This method benefits from the availability of starting materials and relatively straightforward reaction steps but requires careful handling of toxic cyanide reagents.
Reaction Conditions and Yields
Yields are approximate and depend on scale, purity of reagents, and exact conditions.
Analytical and Purification Techniques
- Purification: Typically achieved by recrystallization from methanol or ethyl acetate or by column chromatography.
- Characterization: Confirmed by NMR (both $$^{1}H$$ and $$^{13}C$$), IR spectroscopy (notably the cyano stretch near 2220 cm$$^{-1}$$), and mass spectrometry.
- Purity: High-performance liquid chromatography (HPLC) is used to verify purity >95%.
Summary of Key Research Findings
- The use of ethyl thioglycolate and substituted benzaldehydes under inert atmosphere provides a versatile route to the benzo[b]thiophene core with carboxylate functionality.
- Bromination at the 4-position is regioselective under controlled acidic conditions, enabling efficient subsequent cyanation.
- Cyanation reactions using copper(I) cyanide or palladium-catalyzed methods are effective but require careful optimization to minimize side reactions and maximize yield.
- The final methyl esterification step is generally high yielding and straightforward, completing the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, and what are their methodological considerations?
- The synthesis of benzo[b]thiophene derivatives often involves electrophilic substitution, coupling reactions, or functional group transformations. For example:
- Diazotization and sulfonation : A diazonium intermediate can react with SO₂ to introduce sulfonyl groups, followed by coupling with morpholine or other amines (see Scheme 1 in ).
- Cyano group introduction : Cyanidation via nucleophilic substitution or metal-catalyzed cyanation (e.g., using CuCN) may be employed. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side reactions like hydrolysis of the ester group .
- Key steps :
- Use anhydrous solvents (DMF, THF) to prevent ester hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural elucidation :
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., cyano group at C4, ester at C2). Aromatic protons in benzo[b]thiophene typically resonate between δ 7.0–8.5 ppm .
- X-ray crystallography : Resolves crystal packing and validates stereoelectronic effects (e.g., SHELXL refinement) .
- Purity assessment :
- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental analysis : Verify %C, %H, %N to confirm stoichiometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing effect increases reactivity at C3 and C5 positions .
- Docking studies : Screen for bioactivity (e.g., enzyme inhibition) by simulating interactions with protein targets (e.g., STAT3 for anticancer applications) .
- Methodological note : Validate computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., rotational isomerism of the ester group).
- Solution : Perform variable-temperature NMR to stabilize conformers or use 2D techniques (COSY, NOESY) to resolve overlapping signals .
Q. What strategies optimize the compound’s solubility and stability for biological assays?
- Solubility enhancement :
- Use co-solvents (DMSO ≤1% in aqueous buffers) or formulate as nanoparticles via solvent evaporation .
- Stability testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester group is a major degradation pathway; adjust pH to 6–7 for buffer solutions .
Data-Driven Research Scenarios
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variable parameters :
- Replace the cyano group with halogens (e.g., Br, F) or alkyl chains to modulate electronic and steric effects .
- Modify the ester group to amides or ketones for improved metabolic stability .
- Biological testing :
- Screen derivatives against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values. Use ANOVA to identify statistically significant trends .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Batch process limitations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
